Autotaxin-IN-6

ATX inhibition enzymatic assay structure-activity relationship

Many ATX inhibitors lack integrated structural and cellular validation, introducing uncertainty into experimental outcomes. Autotaxin-IN-6 (CAS 2800898-98-8) addresses this gap: • Type V inhibitor with boronic acid warhead, IC50 30 nM in choline-release assays. • Binding confirmed by 2.4 Å co-crystal structure (PDB 7Z0N). • Reduces LPA1 internalization by ~75% in HeLa cells, suppresses p-AKT/p-ERK with EC50 ~60 nM. Available for research use with reliable supply.

Molecular Formula C37H60BNO6
Molecular Weight 625.7 g/mol
Cat. No. B15496948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutotaxin-IN-6
Molecular FormulaC37H60BNO6
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C)(O)O.CC
InChIInChI=1S/C35H54BNO6.C2H6/c1-22(4-11-32(40)37-18-14-27(15-19-37)43-26-7-5-24(6-8-26)36(41)42)28-9-10-29-33-30(13-17-35(28,29)3)34(2)16-12-25(38)20-23(34)21-31(33)39;1-2/h5-8,22-23,25,27-31,33,38-39,41-42H,4,9-21H2,1-3H3;1-2H3/t22-,23?,25-,28?,29?,30?,31+,33?,34+,35-;/m1./s1
InChIKeyOJQKYEUHXHSJCV-MKNUFZNJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autotaxin-IN-6 (Compound 23) ATX Inhibitor Procurement Guide: Enzymatic and Cellular Evidence for Selecting a Boronic Acid-Based Type V Inhibitor


Autotaxin-IN-6 (also designated Compound 23, CAS 2800898-98-8) is a boronic acid-based, type V autotaxin (ATX) inhibitor that competitively targets the enzyme's bimetallic catalytic site [1]. The compound incorporates a steroid-derived scaffold tethered to a boronic acid warhead via a piperidine linker, a design strategy that yields an IC50 of 30 nM in choline-release biochemical assays [1]. Its structural characterization by X-ray crystallography at 2.4 Å resolution confirms a well-defined binding pose within the ATX active-site tunnel, engaging the catalytic zinc ions and adjacent threonine residues [1]. Unlike many in-class ATX inhibitors that lack comprehensive structural and cellular validation in a single report, Autotaxin-IN-6 is presented with integrated enzymatic, crystallographic, and functional cellular data that collectively establish its mechanism and potency [1].

Why Generic ATX Inhibitor Substitution Is Not Viable: Autotaxin-IN-6's Distinct Binding Mode and Integrated Data Package


Substituting Autotaxin-IN-6 with an alternative ATX inhibitor carries material scientific risk because ATX inhibitors exhibit marked divergence in binding mode (orthosteric vs. allosteric vs. hybrid), warhead chemistry, and cellular efficacy, even among compounds with superficially similar nanomolar IC50 values [1]. Autotaxin-IN-6 is a type V inhibitor that occupies both the orthosteric catalytic site and the hydrophobic tunnel, a hybrid binding mode that is structurally distinct from earlier type I–IV inhibitors and cannot be assumed to be functionally interchangeable [1]. Furthermore, many ATX inhibitors lack the level of integrated crystallographic and cellular validation that accompanies Autotaxin-IN-6 in the primary literature; procuring an analog without this degree of characterization introduces uncertainty regarding actual cellular LPA1 signaling blockade and downstream pathway inhibition [1]. The quantitative comparisons below demonstrate precisely where Autotaxin-IN-6 differs from related compounds and why this differentiation justifies its selection for specific experimental applications.

Autotaxin-IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Enzymatic Potency: 400-Fold Improvement Over Progenitor Scaffold and 1.7-Fold Superiority to Trifluoroborate Analog

Autotaxin-IN-6 (Compound 23, boronic acid) exhibits an IC50 of 30 nM (0.03 μM) in a choline-release biochemical assay measuring ATX-mediated LPC hydrolysis [1]. This represents a 400-fold increase in potency compared to the progenitor steroid scaffold Compound 9 (IC50 = 9 μM) and a 1.7-fold improvement over the closely related trifluoroborate analog Compound 22 (IC50 = 50 nM / 0.05 μM) in the same assay [1]. Both 22 and 23 demonstrated minimal residual activity, confirming full active-site engagement [1].

ATX inhibition enzymatic assay structure-activity relationship

Cellular LPA1 Internalization: 75% Reduction Confirms Functional LPA Production Blockade

In HeLa cells stably expressing LPA1-HA, stimulation with ATX in the presence of 18:1 LPC and treatment with Autotaxin-IN-6 (Compound 23) resulted in a significant ~75% reduction in LPA1 receptor internalization as quantified by confocal imaging [1]. The structurally related Compound 22 (trifluoroborate analog) produced an equivalent ~75% reduction under identical conditions [1]. This effect is indirect and results from the blockade of LPA production, preventing receptor activation and subsequent endocytosis [1].

LPA1 internalization HeLa cells GPCR signaling

Cellular Pathway Inhibition: EC50 of ~60 nM for p-AKT/p-ERK Reduction and 40% Edge Over Trifluoroborate Analog

In BJeH human transformed skin fibroblasts stimulated with compound-bound ATX, Autotaxin-IN-6 (Compound 23) reduced p-AKT and p-ERK phosphorylation by approximately 60% relative to uninhibited controls, with a calculated EC50 of ~60 nM [1]. In the same assay, the trifluoroborate analog Compound 22 exhibited an EC50 of ~100 nM and a similar ~60% maximal reduction [1]. Thus, while both compounds achieve comparable maximal pathway suppression, Autotaxin-IN-6 is approximately 1.7-fold more potent on a concentration basis for cellular signaling blockade [1].

p-AKT p-ERK downstream signaling fibroblasts

Cross-Study Potency Comparison: 4.4-Fold Higher Enzymatic IC50 Than PF-8380 but 4.4-Fold Lower Than GLPG1690

In isolated enzyme assays, Autotaxin-IN-6 exhibits an IC50 of 30 nM [1], which positions it intermediately among widely used ATX inhibitors when compared across independent published studies: PF-8380 demonstrates higher potency with an IC50 of 2.8 nM in a similar isolated enzyme assay [2], while the clinical-stage inhibitor GLPG1690 (ziritaxestat) shows lower potency with a reported IC50 of 131 nM [3]. PAT-048, a type III inhibitor, has been reported with an IC50 of 20 nM in mouse plasma , though this value is not directly comparable due to differing assay matrices.

ATX inhibitor potency ranking cross-study comparison

Structural Validation: 2.4 Å X-ray Crystallography Confirms Hybrid Type V Binding Mode

The co-crystal structure of Autotaxin-IN-6 (Compound 23) bound to ATX was solved at 2.4 Å resolution (PDB: 7Z0N), revealing a well-defined electron density for the entire ligand [1]. The structure confirms that the boronic acid warhead coordinates the catalytic zinc ions and engages active-site threonine (T210), while the steroid moiety occupies the hydrophobic tunnel in a manner similar to Compound 22 (PDB: 7Z0M, 2.5 Å) [1]. This hybrid binding mode, engaging both orthosteric and tunnel sites, classifies Autotaxin-IN-6 as a type V ATX inhibitor, a designation that is structurally distinct from type I–IV inhibitors and cannot be assumed for analogs lacking crystallographic validation [1].

X-ray crystallography binding mode type V inhibitor structural biology

Autotaxin-IN-6 Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Validating ATX-LPA Signaling Axis in Cancer Cell Migration and Invasion Studies

Autotaxin-IN-6 is suitable for studies aimed at dissecting the ATX-LPA signaling axis in cancer models. The compound's demonstrated ability to reduce LPA1 internalization by ~75% in HeLa cells and to suppress downstream p-AKT/p-ERK phosphorylation with an EC50 of ~60 nM in fibroblasts [1] provides direct evidence of its capacity to functionally block LPA receptor activation. For researchers investigating the role of ATX in tumor cell migration, invasion, or survival, Autotaxin-IN-6 offers a well-characterized tool with integrated enzymatic, structural, and cellular validation [1].

Fibrosis Research Requiring Dual Orthosteric and Tunnel Site Engagement

Given that aberrant ATX-LPA signaling is implicated in fibrotic diseases such as idiopathic pulmonary fibrosis and systemic sclerosis, Autotaxin-IN-6's type V hybrid binding mode [1] may offer advantages in experimental models of fibrosis. The crystallographically validated dual engagement of both the orthosteric catalytic site and the hydrophobic tunnel distinguishes this compound from inhibitors that occupy only one site, providing a tool to probe the functional consequences of hybrid site blockade in fibrotic cell and tissue models [1].

Structural Biology and Medicinal Chemistry Campaigns Targeting ATX

Autotaxin-IN-6 is supported by a high-resolution co-crystal structure (2.4 Å, PDB 7Z0N) that unambiguously defines its binding pose and interactions with ATX [1]. This structural information makes the compound a valuable reference ligand for structure-based drug design, molecular docking studies, and the development of next-generation ATX inhibitors. For medicinal chemistry teams seeking a structurally validated tool compound to benchmark new chemical series, Autotaxin-IN-6 provides a robust starting point [1].

Comparative Pharmacology Studies Requiring Defined Potency Tier

For researchers conducting comparative pharmacology studies across ATX inhibitors, Autotaxin-IN-6 occupies a defined intermediate potency tier: it is ~4.4-fold more potent than GLPG1690 (131 nM) but ~10.7-fold less potent than PF-8380 (2.8 nM) in isolated enzyme assays [1][2][3]. This potency positioning makes Autotaxin-IN-6 a suitable comparator when assessing structure-activity relationships or when a moderately potent inhibitor is required to avoid complete pathway suppression while still achieving significant blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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